2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile 2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Brand Name: Vulcanchem
CAS No.: 674805-67-5
VCID: VC21488615
InChI: InChI=1S/C24H16ClN3O5/c25-14-7-5-13(6-8-14)11-28-18-4-2-1-3-16(18)24(23(28)31)17(10-26)22(27)33-20-19(30)9-15(12-29)32-21(20)24/h1-9,29H,11-12,27H2
SMILES: C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC5=CC=C(C=C5)Cl
Molecular Formula: C24H16ClN3O5
Molecular Weight: 461.9g/mol

2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

CAS No.: 674805-67-5

Cat. No.: VC21488615

Molecular Formula: C24H16ClN3O5

Molecular Weight: 461.9g/mol

* For research use only. Not for human or veterinary use.

2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile - 674805-67-5

Specification

CAS No. 674805-67-5
Molecular Formula C24H16ClN3O5
Molecular Weight 461.9g/mol
IUPAC Name 2'-amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Standard InChI InChI=1S/C24H16ClN3O5/c25-14-7-5-13(6-8-14)11-28-18-4-2-1-3-16(18)24(23(28)31)17(10-26)22(27)33-20-19(30)9-15(12-29)32-21(20)24/h1-9,29H,11-12,27H2
Standard InChI Key SMFHALFAXPDHSV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC5=CC=C(C=C5)Cl
Canonical SMILES C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of 2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile features several key structural elements:

  • A central spiro carbon that connects an indole ring system to a pyrano[3,2-b]pyran scaffold

  • A 4-chlorophenyl group attached to the nitrogen of the indole via a methylene bridge

  • An amino group at the 2' position of the pyrano[3,2-b]pyran system

  • A hydroxymethyl group at the 6' position

  • Carbonyl groups at positions 2 and 8'

  • A carbonitrile (C≡N) group at the 3' position

This complex arrangement of functional groups and heterocyclic rings contributes to the compound's unique three-dimensional structure and potential for diverse chemical reactions and biological interactions.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number674805-67-5
Molecular FormulaC24H16ClN3O5
Molecular Weight461.9 g/mol
IUPAC Name2'-amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Standard InChIInChI=1S/C24H16ClN3O5/c25-14-7-5-13(6-8-14)11-28-18-4-2-1-3-16(18)24(23(28)31)17(10-26)22(27)33-20-19(30)9-15(12-29)32-21(20)24/h1-9,29H,11-12,27H2
Standard InChIKeySMFHALFAXPDHSV-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC5=CC=C(C=C5)Cl
PubChem Compound ID4300778

The presence of multiple functional groups in the molecule, including hydroxyl, amino, and nitrile moieties, contributes to its complex physicochemical profile, affecting properties such as solubility, reactivity, and potential biological interactions.

Synthetic Approaches

Reaction Conditions

The synthesis of complex spiro compounds similar to 2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile often involves specific reaction conditions to achieve the desired transformations. These may include:

  • The use of appropriate solvents (e.g., ethanol, methanol, dichloromethane)

  • Catalysts to facilitate key transformations

  • Temperature control to favor specific reaction pathways

  • Precise reaction times to optimize yields and minimize side products

For example, related spiro compounds involving indole moieties are sometimes synthesized by refluxing isatin derivatives with appropriate reagents in the presence of catalysts, as seen in the synthesis of certain spiro-thiazolidine compounds .

Comparative Analysis with Related Compounds

Structural Comparisons

While specific comparative data for 2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is limited, structural comparisons with related compounds can provide insights into the influence of specific structural features on properties and activities. For instance, spiro compounds containing indole moieties, such as 3'-(4-Chlorophenyl)-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, share certain structural similarities but differ in the nature of the heterocyclic rings connected through the spiro carbon .

These structural variations can significantly impact properties such as:

Such comparisons help researchers understand the structure-activity relationships within this class of compounds and guide the development of optimized derivatives.

Reactivity Patterns

The reactivity of 2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is influenced by the presence of multiple functional groups, each with its characteristic reactivity patterns:

  • The amino group can participate in nucleophilic substitution reactions

  • The hydroxymethyl group can undergo oxidation or esterification

  • The carbonitrile moiety can be hydrolyzed to form carboxylic acid derivatives

  • The carbonyl groups can engage in various carbonyl chemistry reactions

Understanding these reactivity patterns is essential for predicting the compound's behavior in different chemical environments and designing appropriate synthetic modifications.

Current Research and Future Directions

Recent Studies

Recent studies on 2'-Amino-1-[(4-chlorophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile and related compounds have focused on evaluating their efficacy and safety profiles in preclinical models. While specific data for this exact compound is limited, research on similar spiro compounds has revealed promising results in various biological systems, including antimicrobial and anticancer activities.

These studies typically employ a range of experimental approaches:

  • In vitro screening against specific biological targets

  • Cell-based assays to evaluate effects on cellular processes

  • Structure-activity relationship analyses to optimize biological activities

  • Mechanistic studies to understand modes of action

Such research contributes to our understanding of the compound's potential applications and guides future development efforts.

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